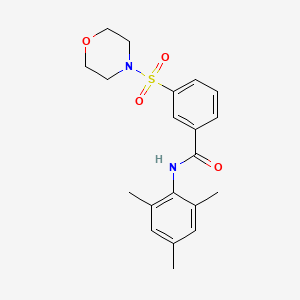
N-mesityl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide derivatives, including compounds with morpholine and sulfonyl functional groups, are of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds are investigated for various pharmacological properties, including antidepressant activities and anticancer effects. The synthesis and analysis of these compounds involve complex chemical reactions, highlighting the importance of understanding their molecular structure, chemical and physical properties for potential applications in drug development.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions, including the interaction of chlorobenzamide with morpholine in the presence of a hydrogen chloride acceptor for the synthesis of antidepressants like befol (Donskaya et al., 2004). Other methods include condensation reactions, electrochemical synthesis, and reactions involving isocyanides for the introduction of sulfonyl and morpholine groups, indicating the versatility of chemical approaches for creating complex benzamide structures.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, provides insights into the geometrical configuration, bond lengths, angles, and overall 3D structure of benzamide derivatives. These analyses reveal the twist-boat conformation of morpholinone rings, intramolecular hydrogen bonding, and the stabilization mechanisms of these molecules (Pang et al., 2006).
Chemical Reactions and Properties
Benzamide compounds engage in various chemical reactions, including Michael type addition reactions, and have been explored for their ability to form complexes with different metals. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of benzamide derivatives. The chemical properties, such as reactivity and stability, are influenced by the presence of sulfonyl and morpholine groups, which also impact their potential as biological agents.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystalline structure, are essential for their application in drug design. High-resolution structural determination methods provide detailed information about the crystalline forms, which is crucial for understanding the bioavailability and drug delivery aspects of these compounds.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as their acidity, basicity, and reactivity towards various reagents, play a significant role in their pharmacological activity. Studies on sulfamoyl benzamide derivatives as selective inhibitors highlight the importance of the chemical structure in determining their selectivity and potency as enzyme inhibitors (Zaigham et al., 2023).
Orientations Futures
The future directions for the study of “N-mesityl-3-(4-morpholinylsulfonyl)benzamide” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the known activities of benzamides, it could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-11-15(2)19(16(3)12-14)21-20(23)17-5-4-6-18(13-17)27(24,25)22-7-9-26-10-8-22/h4-6,11-13H,7-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOALVUDWSOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
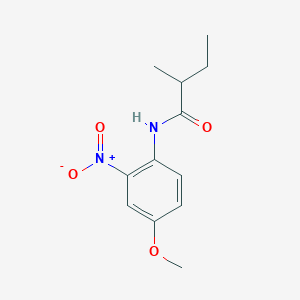
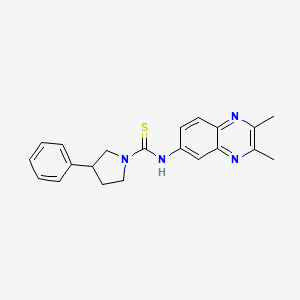
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)

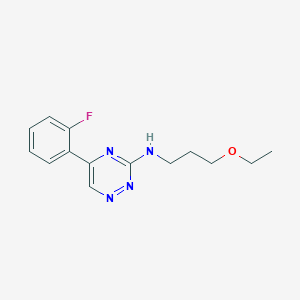
![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)
![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)
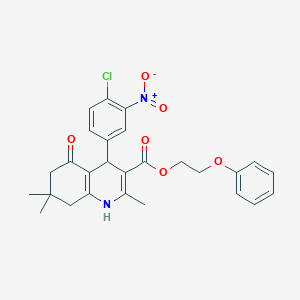
![1-(2-fluorobenzyl)-3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4988544.png)
![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)